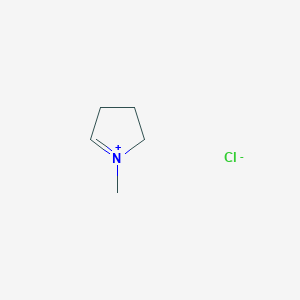
1-Methyl-1-pyrrolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-pyrrolinium chloride is an organic cation that is derived from 1-pyrroline with an N-methyl substituent. It is a significant compound in organic chemistry due to its role as a precursor in the synthesis of various alkaloids and its presence in metabolic pathways .
Preparation Methods
The synthesis of 1-Methyl-1-pyrrolinium chloride can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of N-methylpyrrolidine with an appropriate halide, such as hydrochloric acid, under controlled conditions . Industrial production often employs a two-step synthesis method where the initial formation of the pyrrolinium ion is followed by its reaction with hydrochloric acid to yield the chloride salt .
Chemical Reactions Analysis
1-Methyl-1-pyrrolinium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpyrrolidone.
Reduction: Reduction reactions can convert it back to N-methylpyrrolidine.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-1-pyrrolinium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1-pyrrolinium chloride involves its role as a precursor in the biosynthesis of alkaloids. It undergoes enzymatic transformations to form various bioactive compounds. For instance, in the biosynthesis of tropane alkaloids, it acts as a key intermediate that undergoes cyclization and other modifications to produce pharmacologically active molecules .
Comparison with Similar Compounds
1-Methyl-1-pyrrolinium chloride can be compared with other similar compounds such as:
1-Pyrrolinium: The parent hydride of this compound, which lacks the N-methyl substituent.
N-Methylpyrrolidine: The reduced form of this compound, which is used in various organic synthesis reactions.
Tropane Alkaloids: Compounds like scopolamine and cocaine, which are synthesized using this compound as a precursor.
The uniqueness of this compound lies in its role as a versatile intermediate in both synthetic and natural pathways, making it a valuable compound in multiple fields of research and industry.
Properties
Molecular Formula |
C5H10ClN |
|---|---|
Molecular Weight |
119.59 g/mol |
IUPAC Name |
1-methyl-3,4-dihydro-2H-pyrrol-1-ium;chloride |
InChI |
InChI=1S/C5H10N.ClH/c1-6-4-2-3-5-6;/h4H,2-3,5H2,1H3;1H/q+1;/p-1 |
InChI Key |
NREMTFDBMWJFQE-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CCCC1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


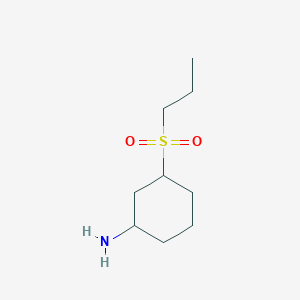
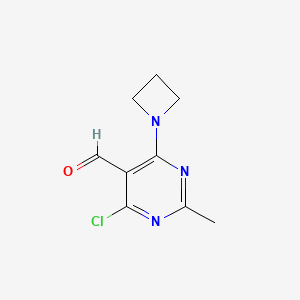
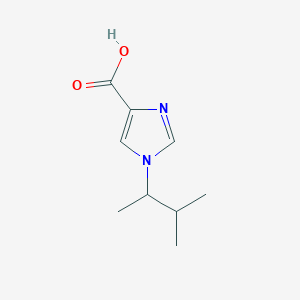
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B15254517.png)

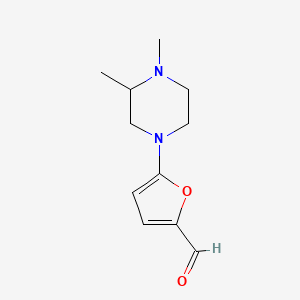
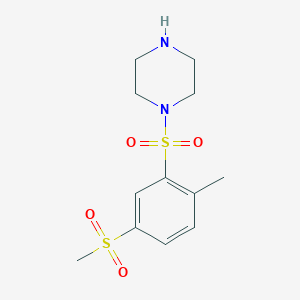
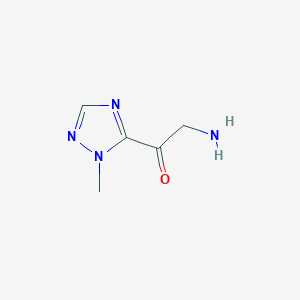
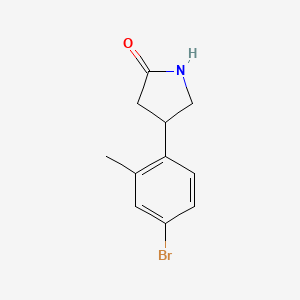
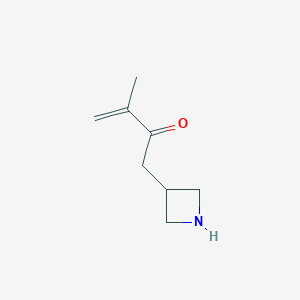
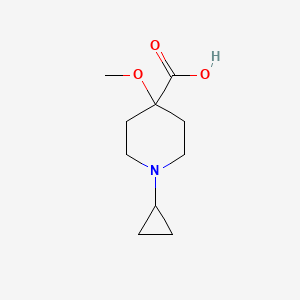
![Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15254568.png)

![N-[(2-Methylpyrrolidin-2-yl)methyl]methanesulfonamide](/img/structure/B15254572.png)
